
1,4-Benzenedicarboxamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)-: is a complex organic compound featuring a benzene ring substituted with two carboxamide groups, each linked to a 5-methyl-1H-pyrazol-3-yl moiety. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- typically involves multi-step organic reactions. One common method includes the reaction of 1,4-benzenedicarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-methyl-1H-pyrazole-3-amine under controlled conditions to yield the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, amine derivatives, and oxidized products .
Aplicaciones Científicas De Investigación
1,4-Benzenedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Mecanismo De Acción
The mechanism of action of 1,4-Benzenedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyphenyl)-: Similar structure but with hydroxyphenyl groups instead of pyrazole moieties.
Bis(pyrazolyl)methanes: Compounds with two pyrazole rings linked by a methylene bridge.
Uniqueness
1,4-Benzenedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5-methyl-1H-pyrazol-3-yl groups enhances its potential for forming coordination complexes and interacting with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
625385-99-1 |
|---|---|
Fórmula molecular |
C16H16N6O2 |
Peso molecular |
324.34 g/mol |
Nombre IUPAC |
1-N,4-N-bis(5-methyl-1H-pyrazol-3-yl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C16H16N6O2/c1-9-7-13(21-19-9)17-15(23)11-3-5-12(6-4-11)16(24)18-14-8-10(2)20-22-14/h3-8H,1-2H3,(H2,17,19,21,23)(H2,18,20,22,24) |
Clave InChI |
SDFGOYJKGPMSKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12575022.png)

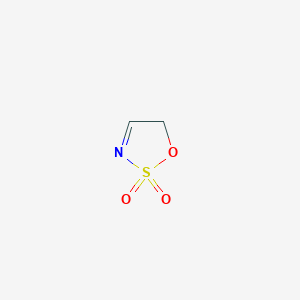
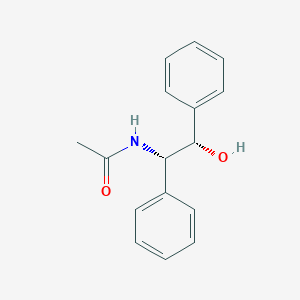
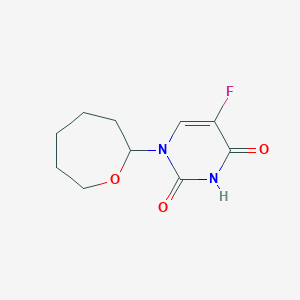

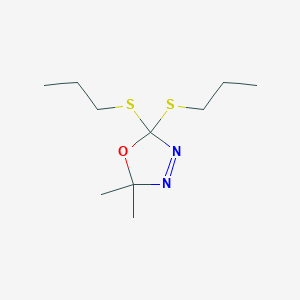
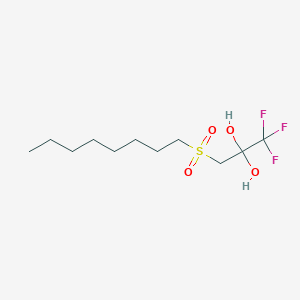
![(4Z)-3-(4-Fluorophenyl)-4-[(4-fluorophenyl)imino]-1,3-thiazetidin-2-one](/img/structure/B12575068.png)
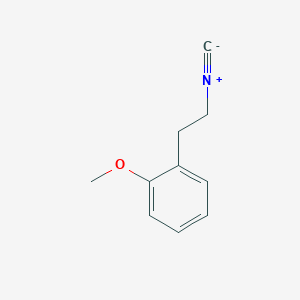
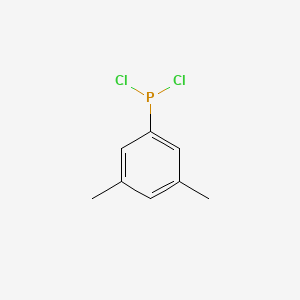
![diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate](/img/structure/B12575090.png)
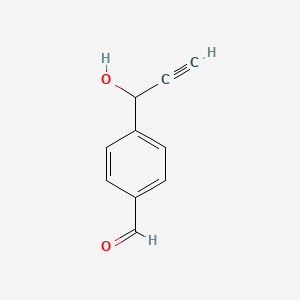
![3-Nitro-1-nitromethyl-1H-[1,2,4]triazole](/img/structure/B12575097.png)
